molecular formula C15H19N3O5 B1439015 Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate CAS No. 1135283-69-0

Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate

Cat. No. B1439015
M. Wt: 321.33 g/mol
InChI Key: CHCGPJMKOXMMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate is a chemical compound with the molecular formula C₁₇H₂₃N₃O₅ and a molecular weight of 349.38 g/mol . It falls within the class of pyrazolidine derivatives and exhibits interesting properties due to its structural features.


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate with appropriate reagents. While specific synthetic pathways may vary, the general approach includes the condensation of a 4-nitrobenzoyl chloride with a tert-butyl 1-pyrazolidinecarboxylate under controlled conditions. The resulting product is then purified and characterized .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazolidine ring fused with a benzoyl group . The tert-butyl substituent provides steric hindrance, affecting its reactivity and stability. The nitro group at the para position of the benzoyl moiety contributes to its electronic properties. The tetrahedral geometry around the nitrogen atoms in the pyrazolidine ring influences its overall shape and reactivity .

Scientific Research Applications

Synthesis and Molecular Structures

  • The synthesis of 2-aminobenzophenones, involving acylation of anilines with α-oxocarboxylic acids, utilizes tert-butyl nitrite as a nitrosation reagent and a sustainable oxidant in Pd(II)-catalyzed decarboxylative acylation. This demonstrates the versatility of tert-butyl nitrite in regioselective synthesis (Wang, Zhang, & Fan, 2018).
  • Research on the crystal structure and spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide reveals its structural and conformational properties, highlighting the influence of tert-butyl groups on molecular conformation (Gholivand et al., 2009).
  • A study on heteroditopic p-tert-butyl thiacalix[4]arenes for creating supramolecular self-assembles introduces new insights into the self-assembly mechanisms of supramolecular systems based on functionalized p-tert-butylthiacalix[4]arenes (Yushkova et al., 2012).

Catalysis and Reactivity

  • Investigations into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under various conditions demonstrate the compound's potential in synthesizing biologically active derivatives (Mironovich & Shcherbinin, 2014).
  • The study on sterically directed nitronate complexes of 2,6-di-tert-butyl-4-nitrophenoxide with Cu(II) and Zn(II) explores the unique binding motifs enforced by steric hindrance, offering insights into metal-ligand interactions and H-atom transfer reactivity (Porter et al., 2017).

properties

IUPAC Name

tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)17-10-4-9-16(17)13(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGPJMKOXMMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(4-nitrobenzoyl)-1-pyrazolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.